![molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8](/img/structure/B572826.png)

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

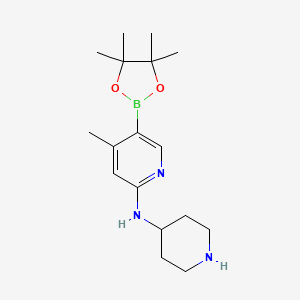

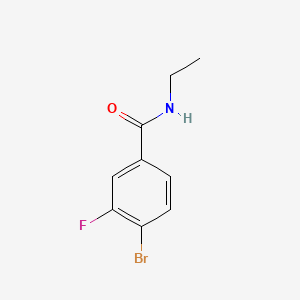

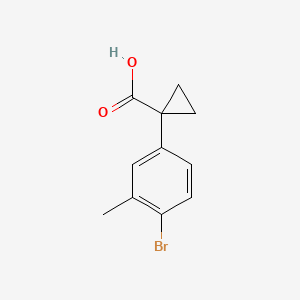

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a compound with the molecular formula C17H16O4 . It is a derivative of phenylacetic acid, which is a monocarboxylic acid that is toluene in which one of the hydrogens of the methyl group has been replaced by a carboxy group .

Synthesis Analysis

The synthesis of this compound is commercially viable and efficient . It is a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent . The synthesis process is derived from 2-hydroxy-4-methylbenzoic acid in two steps .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19) . The molecular weight of the compound is 284.31 .Scientific Research Applications

Efficient Synthesis

An efficient and cost-effective synthesis method for producing 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has been developed, highlighting its role as a key intermediate in the preparation of repaglinide, an oral hypoglycemic agent. This synthesis process, described by Salman et al. (2002), offers a more straightforward approach compared to previously published methods, which were more complex and used hazardous reagents, thus underscoring its significance in pharmaceutical manufacturing (Salman et al., 2002).

Role in Organic Chemistry

This compound serves as a crucial synthon for the creation of oxalacetic and pyruvic acid derivatives. The work by Şener et al. (2008) demonstrates its utility in organic synthesis, where it was involved in reactions leading to the efficient production of these derivatives in high yields. This research emphasizes the compound's versatility and its application in generating molecules with potential biological activities (Şener et al., 2008).

Material Science Applications

In material science, phloretic acid, a derivative of this compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. Trejo-Machin et al. (2017) have utilized it for introducing phenolic functionalities into molecules, leading to the development of almost 100% bio-based benzoxazine end-capped molecules. This novel approach opens pathways for sustainable material development, showcasing the broader applicability of derivatives of this compound in creating materials with specific properties (Trejo-Machin et al., 2017).

Mechanism of Action

- 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

- ADME Properties :

- Environmental Factors :

Mode of Action

Pharmacokinetics

Action Environment

Properties

IUPAC Name |

2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHYPLAFHZYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718405 |

Source

|

| Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-71-8 |

Source

|

| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)